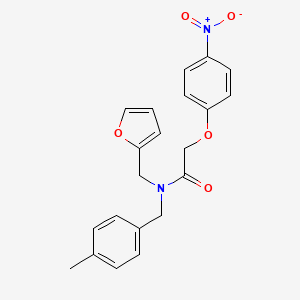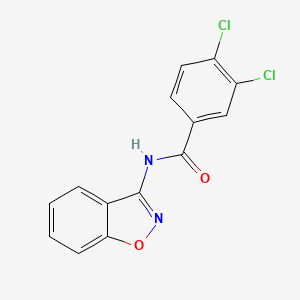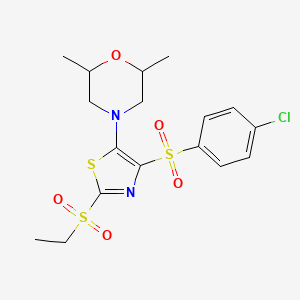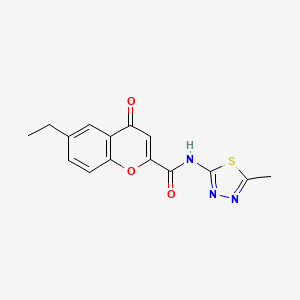![molecular formula C24H26N2O5S B11407723 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407723.png)
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide, also known by its chemical formula C23H32N6O4S, is a synthetic compound with interesting pharmacological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and how it compares to similar compounds.
Preparation Methods
Synthetic Routes:
Ethyl Piperidine Ring Formation: The compound starts with the synthesis of the ethyl piperidine ring. This involves the reaction of an appropriate amine (e.g., 2-ethylpiperidine) with a sulfonyl chloride (e.g., 4-sulfonylchlorobenzene). The resulting N-sulfonyl amine serves as a key intermediate.
Chromene Ring Formation: The chromene ring is formed via cyclization. A suitable precursor (e.g., 7-hydroxy-6-methyl-4H-chromene-2-carboxylic acid) undergoes intramolecular condensation to yield the chromene scaffold.
Amide Formation: Finally, the amide linkage is introduced by reacting the N-sulfonyl amine with an appropriate carboxylic acid derivative (e.g., 6-methyl-4-oxo-4H-chromene-2-carboxylic acid).
Industrial Production:
The industrial-scale synthesis typically involves optimized reaction conditions, purification steps, and isolation techniques to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to sulfonyl oxidation products.
Scientific Research Applications
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or antitumor effects.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Mechanism of Action
Targets: The compound likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Pathways: Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Examples include N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide , N-[(2-methylpiperidin-1-yl)sulfonyl]phenylacetamide , and others.
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-18-6-4-5-13-26(18)32(29,30)19-10-8-17(9-11-19)25-24(28)23-15-21(27)20-14-16(2)7-12-22(20)31-23/h7-12,14-15,18H,3-6,13H2,1-2H3,(H,25,28) |
InChI Key |
SRSYMHMETDQIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11407664.png)
![N-(2-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11407672.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11407678.png)
![6-ethyl-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407693.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11407694.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11407695.png)
![butyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B11407696.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11407702.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11407716.png)

![3-hydroxy-3,7-bis(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11407735.png)

